![molecular formula C13H22N2O4 B2967189 Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate CAS No. 2490430-16-3](/img/structure/B2967189.png)

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

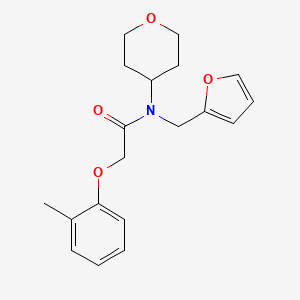

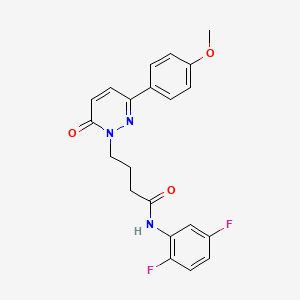

“Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate” is a complex organic compound. It incorporates a bicyclo[2.1.1]hexane structure, which is a saturated bicyclic structure that plays an increasingly important role in newly developed bio-active compounds .

Synthesis Analysis

The synthesis of such compounds often involves an efficient and modular approach. A common strategy is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the bicyclo[2.1.1]hexane and azetidine rings. The bicyclo[2.1.1]hexane structure is a type of saturated bicyclic structure that is increasingly being incorporated into newly developed bio-active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and often involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Applications De Recherche Scientifique

Chemical Synthesis and Rearrangements

The compound has been utilized in the synthesis of complex molecules and rearrangements. For example, it has been applied in the acid-catalyzed rearrangement of aziridines into protected amines, demonstrating its utility in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This process highlights its significance in synthetic organic chemistry, especially in constructing sugar analogues with potential biological activities (Nativi, Reymond, & Vogel, 1989).

Spirocyclic Compound Synthesis

It also plays a crucial role in the synthesis of spirocyclic compounds. Research has shown its effectiveness in generating spirocyclic 3-oxotetrahydrofurans, further leading to potential biologically active heterocyclic compounds. This illustrates its versatility in creating diverse molecular architectures for drug discovery and development (Moskalenko & Boev, 2012).

Molecular Structure Elucidation

Moreover, the compound has been analyzed for its molecular structure through X-ray diffraction analysis, underscoring its importance in structural chemistry. The determination of its structure provides essential insights into its reactivity and interaction with other molecules, facilitating the design of more effective synthetic routes and novel compounds (Moriguchi et al., 2014).

Insecticide Analogues Synthesis

Its utility extends to the synthesis of insecticide analogues, demonstrating its potential in agricultural chemistry. By converting it into spirocyclopropanated analogues of known insecticides, researchers have explored new avenues for developing pest control agents with possibly enhanced efficacy and safety profiles (Brackmann et al., 2005).

High-Pressure Reactions and Additions

The compound is also pivotal in high-pressure reactions and additions, illustrating its role in modifying reaction pathways to yield novel products. Such studies are crucial for understanding the compound's behavior under different conditions, which can be leveraged to optimize industrial-scale chemical processes (Rulev et al., 1998).

Propriétés

IUPAC Name |

tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-10(2,3)18-9(17)15-6-13(7-15)12(14)4-11(5-12,8-16)19-13/h16H,4-8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNPBQAMNJVLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)

![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)

![2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2967114.png)

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)

![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)

![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)